4-(2-Hydroxyphenyl)piperidin-4-ol

Übersicht

Beschreibung

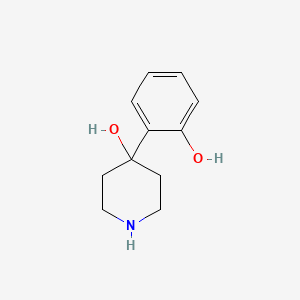

4-(2-Hydroxyphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a hydroxyphenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered biological activity.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

4-(2-Hydroxyphenyl)piperidin-4-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the CCR5 receptor, which is involved in the entry of HIV into host cells. By blocking this receptor, the compound can inhibit the replication of the virus and potentially serve as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Piperidin-4-ol: A piperidine derivative with a hydroxy group at the fourth position.

2-Hydroxyphenylpiperidine: A compound with a hydroxyphenyl group attached to the piperidine ring.

Uniqueness

4-(2-Hydroxyphenyl)piperidin-4-ol is unique due to the presence of both a hydroxyphenyl group and a piperidin-4-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

4-(2-Hydroxyphenyl)piperidin-4-ol, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a potential candidate for therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Tyrosinase Inhibition : This compound has been shown to inhibit the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibition of this enzyme can have therapeutic implications in treating hyperpigmentation disorders and melanoma .

- Antioxidant Activity : The presence of the hydroxyl group in its structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases by modulating neurotransmitter levels .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Case Studies

- Study on Melanogenesis : A study evaluated the effects of this compound on melanogenesis in B16F10 melanoma cells. The compound was found to significantly reduce melanin production by inhibiting tyrosinase activity, indicating its potential as a skin-whitening agent .

- Neuroprotective Study : In a model of neurodegeneration, administration of this compound resulted in decreased levels of oxidative stress markers and improved cognitive function in animal models, suggesting its neuroprotective capabilities .

Eigenschaften

IUPAC Name |

4-(2-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-4-2-1-3-9(10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQQXHUIXTRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.